molecular formula C11H10O4 B12127335 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo- CAS No. 51048-01-2

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-

Cat. No.: B12127335
CAS No.: 51048-01-2
M. Wt: 206.19 g/mol
InChI Key: ZGRXYZXUTIGSOS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This particular compound is characterized by its unique structure, which includes a dihydrobenzopyran ring system with a carboxylic acid and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, typically involves the cyclization of appropriate precursors. One common method includes the condensation of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Formation of 2H-1-Benzopyran-2-carboxylic acid derivatives.

    Reduction: Formation of 3,4-dihydro-7-methyl-4-hydroxy-2H-1-benzopyran-2-carboxylic acid.

    Substitution: Formation of halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, involves its interaction with various molecular targets. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.

    Chromone: Another benzopyran derivative known for its anti-inflammatory and anticancer activities.

    Flavonoids: A large class of benzopyran derivatives with diverse biological activities.

Uniqueness

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, is unique due to its specific structural features, such as the presence of a ketone and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

51048-01-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-4,10H,5H2,1H3,(H,13,14)

InChI Key

ZGRXYZXUTIGSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC(O2)C(=O)O

Origin of Product

United States

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